Retention of Antibacterial Activity Against Vancomycin-Resistant Enterococcus (VRE) Clinical Isolates
Cilagicin maintains potent activity against a panel of 30 vancomycin-resistant Enterococcus (VRE) clinical isolates. Vancomycin is ineffective against VRE by definition (MIC >32 μg/mL). Cilagicin exhibited a MIC₅₀ of 1 μg/mL and a MIC₉₀ of 2 μg/mL against this same VRE panel [1].
| Evidence Dimension | Antimicrobial potency (MIC₅₀ / MIC₉₀) |
|---|---|
| Target Compound Data | MIC₅₀: 1 μg/mL; MIC₉₀: 2 μg/mL |
| Comparator Or Baseline | Vancomycin (inactive against VRE; MIC >32 μg/mL by CLSI breakpoint definition) |
| Quantified Difference | Cilagicin MIC₅₀ is at least 32-fold lower than the vancomycin resistance breakpoint. |
| Conditions | Broth microdilution against a panel of 30 VRE clinical isolates (Table S5, Wang et al., 2022). |
Why This Matters
This quantifies cilagicin's utility for research involving vancomycin-refractory enterococcal infections, where standard procurement of vancomycin would yield no viable experimental data.
- [1] Wang Z, Koirala B, Hernandez Y, Zimmerman M, Brady SF. Bioinformatic prospecting and synthesis of a bifunctional lipopeptide antibiotic that evades resistance. Science. 2022;376(6596):991-996. (Table S5). View Source
